molecular formula C10H13NO B15275469 7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine

7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine

Katalognummer: B15275469
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: CLEHOJVIANJWOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . This compound is characterized by a fused ring system that includes a furan ring and a pyridine ring, with a cyclopropyl group attached.

Vorbereitungsmethoden

The synthesis of 7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine involves several steps, typically starting with the preparation of the furan and pyridine precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

laboratory-scale synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan or pyridine rings are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound .

Wissenschaftliche Forschungsanwendungen

7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug discovery and development.

Wirkmechanismus

The mechanism of action of 7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions .

Vergleich Mit ähnlichen Verbindungen

7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the cyclopropyl group, which may confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C10H13NO

Molekulargewicht

163.22 g/mol

IUPAC-Name

7-cyclopropyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine

InChI

InChI=1S/C10H13NO/c1-2-7(1)9-10-8(3-5-11-9)4-6-12-10/h4,6-7,9,11H,1-3,5H2

InChI-Schlüssel

CLEHOJVIANJWOP-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2C3=C(CCN2)C=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.